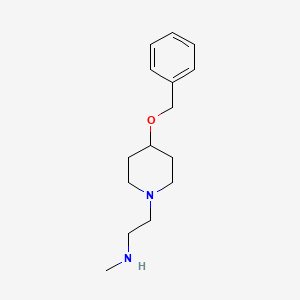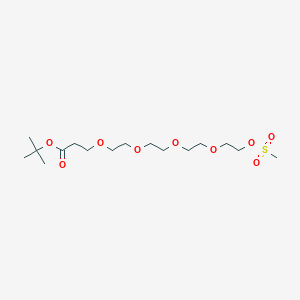![molecular formula C22H21F3N2O4 B609423 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)
2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide
Übersicht
Beschreibung
NAV 26, auch bekannt als 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamid, ist ein selektiver Blocker des spannungsgesteuerten Natriumkanals Nav1.7. Diese Verbindung hat aufgrund ihrer Fähigkeit, den Nav1.7-Kanal mit einem IC50 von 0,37 Mikromolar zu hemmen, ein erhebliches Potenzial in der Schmerzforschung gezeigt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NAV 26 umfasst mehrere Schritte, beginnend mit handelsüblichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Isoindolkerns, die Einführung der Tetrahydro-2H-pyran-4-yl-Gruppe und die abschließende Kupplung mit der Trifluormethoxyphenylmethylgruppe. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von NAV 26 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffektivität und Sicherheit optimiert. Dazu gehören die Verwendung von großtechnischen Reaktoren, automatisierten Systemen zur präzisen Steuerung der Reaktionsbedingungen und strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
NAV 26 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel, Nucleophile und Basen. Die Bedingungen beinhalten typischerweise organische Lösungsmittel und kontrollierte Temperaturen.
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen zur Bildung verschiedener Derivate von NAV 26 führen, während Oxidations- und Reduktionsreaktionen die in der Verbindung vorhandenen funktionellen Gruppen modifizieren können .
Wissenschaftliche Forschungsanwendungen
NAV 26 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Funktion spannungsgesteuerter Natriumkanäle zu untersuchen.
Biologie: Hilft beim Verständnis der Rolle von Nav1.7-Kanälen in zellulären Prozessen.
Medizin: Potenzielles Therapeutikum zur Schmerzbehandlung aufgrund seiner selektiven Hemmung von Nav1.7-Kanälen.
Industrie: Wird bei der Entwicklung neuer Analgetika und als Referenzverbindung in pharmakologischen Studien verwendet
Wirkmechanismus
NAV 26 entfaltet seine Wirkung durch die selektive Blockierung des Nav1.7-Natriumkanals. Dieser Kanal ist entscheidend für die Initiation und Propagation von Aktionspotentialen in Neuronen. Durch die Hemmung dieses Kanals reduziert NAV 26 die Erregbarkeit von Neuronen und lindert so Schmerzen. Die molekularen Zielstrukturen umfassen die spannungssensitiven Domänen und die Porenregion des Nav1.7-Kanals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NAV 26 involves several steps, starting from commercially available starting materials. The key steps include the formation of the isoindole core, introduction of the tetrahydro-2H-pyran-4-yl group, and the final coupling with the trifluoromethoxyphenylmethyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of NAV 26 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
NAV 26 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases. Conditions typically involve organic solvents and controlled temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives of NAV 26, while oxidation and reduction reactions can modify the functional groups present in the compound .
Wissenschaftliche Forschungsanwendungen
NAV 26 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the function of voltage-gated sodium channels.
Biology: Helps in understanding the role of Nav1.7 channels in cellular processes.
Medicine: Potential therapeutic agent for pain management due to its selective inhibition of Nav1.7 channels.
Industry: Used in the development of new analgesic drugs and as a reference compound in pharmacological studies
Wirkmechanismus
NAV 26 exerts its effects by selectively blocking the Nav1.7 sodium channel. This channel is crucial for the initiation and propagation of action potentials in neurons. By inhibiting this channel, NAV 26 reduces the excitability of neurons, thereby alleviating pain. The molecular targets include the voltage-sensing domains and the pore region of the Nav1.7 channel .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Vixotrigin: Ein weiterer Nav1.7-Blocker mit breitem Wirkungsspektrum.
PF-05089771: Ein niedermolekularer Inhibitor von Nav1.7.
TV-45070: Ein Nav1.7-Inhibitor, der zur Schmerzbehandlung entwickelt wurde
Einzigartigkeit von NAV 26
NAV 26 ist aufgrund seiner hohen Selektivität für den Nav1.7-Kanal gegenüber anderen Natriumkanälen, wie Nav1.5 und hERG-Kanälen, einzigartig. Diese Selektivität reduziert die Wahrscheinlichkeit von Off-Target-Effekten und macht es zu einem vielversprechenden Kandidaten für die Schmerzforschung und potenzielle therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
2-(oxan-4-yl)-3-oxo-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4/c23-22(24,25)31-16-7-5-14(6-8-16)13-26-20(28)19-17-3-1-2-4-18(17)21(29)27(19)15-9-11-30-12-10-15/h1-8,15,19H,9-13H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGMZCVSHDKQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NAV 26 impact pain signaling, and what were the key findings in the provided research papers?
A1: NAV 26 is a selective blocker of the voltage-gated sodium channel Nav1.7. [, ] These channels play a crucial role in transmitting pain signals within the nervous system. By blocking Nav1.7, NAV 26 inhibits the propagation of these signals, ultimately reducing pain perception.
- Involvement in Inflammatory Pain: In a study using Speke's hinge-back tortoises, NAV 26 demonstrated a significant reduction in pain-related behaviors induced by formalin and capsaicin, both of which are associated with inflammatory pain. []
- Synergistic Effects: Research in a murine model of cancer-induced bone pain revealed that combining NAV 26 with a dual enkephalinase inhibitor (PL265) produced a synergistic antihyperalgesic effect. [] This suggests that targeting multiple pain pathways simultaneously could enhance pain relief.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B609342.png)


![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)


![N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B609352.png)



